Hidrato de cerio

Descripción general

Descripción

It appears as a yellowish powder that is insoluble in water but soluble in concentrated acids . This compound is notable for its applications in various fields due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Cerium hydroxide has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in various chemical reactions, including oxidation of carbon monoxide.

Environmental Remediation: Cerium hydroxide can catalyze Fenton-like reactions, generating reactive oxygen species for environmental cleanup.

Materials Science: It is used in the synthesis of cerium oxide nanoparticles, which have applications in fuel cells, sensors, and other technologies.

Mecanismo De Acción

Target of Action

Cerium hydrate primarily targets reactive oxygen species (ROS) . It exhibits excellent antibacterial activity against both Gram-positive and Gram-negative bacteria via the generation of ROS .

Mode of Action

Cerium hydrate interacts with its targets through redox reactions. In healthy cells, it acts as an antioxidant by scavenging ROS, thus protecting them . In cancer cells (under low ph environment), it acts as a pro-oxidant by generating ros, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by cerium hydrate is the oxidative stress pathway . By modulating the levels of ROS, cerium hydrate can influence various downstream effects, such as cell survival, inflammation, and DNA damage .

Pharmacokinetics

The pharmacokinetics of cerium hydrate, particularly in the form of nanoparticles, has been studied using physiologically based pharmacokinetic (PBPK) modeling . The model suggests that cerium hydrate predominantly accumulates in the lungs and is excreted through feces . The slow decrease of nanoparticle concentrations in the lungs can be explained by clearance to the gastrointestinal tract and then to the feces .

Result of Action

The result of cerium hydrate’s action is largely dependent on the environment. In healthy cells, it reduces oxidative stress, thereby protecting the cells from damage . In cancer cells or bacteria, it increases oxidative stress, leading to cell death .

Action Environment

The action, efficacy, and stability of cerium hydrate can be influenced by various environmental factors. For instance, the pH level can affect its antioxidant or pro-oxidant behavior . Furthermore, the compound’s properties can be altered when it interacts with other substances in the environment .

Análisis Bioquímico

Biochemical Properties

Cerium hydrate plays a role in biochemical reactions, particularly due to its antioxidant properties . It interacts with various biomolecules, including enzymes and proteins, often acting as a catalyst or a scavenger of reactive oxygen species (ROS) .

Cellular Effects

Cerium hydrate has been shown to influence cell function in various ways. It can modulate cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties can protect cells from oxidative stress, thereby influencing cell survival and function .

Molecular Mechanism

The mechanism of action of Cerium hydrate at the molecular level involves its ability to undergo redox reactions. It can switch between different oxidation states (Ce3+ and Ce4+), enabling it to interact with various biomolecules and influence their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cerium hydrate can change over time. It has been observed that Cerium hydrate exhibits stability and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro studies, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of Cerium hydrate in animal models vary with dosage. At certain thresholds, Cerium hydrate has been shown to exert protective effects, such as reducing renal damage in a chronic kidney disease model . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

Cerium hydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux and metabolite levels . For instance, it has been shown to modulate the balance between oxidative phosphorylation and aerobic glycolysis in renal fibrosis .

Transport and Distribution

Cerium hydrate can be transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation . The surface charge of Cerium hydrate nanoparticles can affect their internalization and subcellular localization .

Subcellular Localization

The subcellular localization of Cerium hydrate can affect its activity or function. Depending on its surface charge, Cerium hydrate can localize to different cell compartments, such as the cytoplasm and lysosomes . This localization can play a critical role in its cytotoxicity profile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cerium hydroxide can be synthesized through several methods:

Reaction of Cerium(III) Carbonate and Acetic Acid: This method involves reacting cerium(III) carbonate with acetic acid, followed by oxidation with hydrogen peroxide in a basic medium.

Reaction of Cerium(III) Nitrate and Hydrogen Peroxide: Another method uses cerium(III) nitrate, which is oxidized by hydrogen peroxide in the presence of ammonia.

Precipitation Method: Cerium hydroxide can also be prepared by adding sodium hydroxide or ammonium hydroxide to a cerium(IV) solution, resulting in a gelatinous precipitate.

Industrial Production Methods: Industrial production of cerium hydroxide often involves the use of cerium(III) carbonate or cerium(III) nitrate as starting materials, followed by oxidation and precipitation processes .

Types of Reactions:

Oxidation: Cerium hydroxide can undergo oxidation reactions, where cerium cycles between the +3 and +4 oxidation states.

Reduction: It can also be reduced under certain conditions, often involving strong reducing agents.

Substitution: Cerium hydroxide can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide is commonly used as an oxidizing agent in the synthesis of cerium hydroxide.

Reducing Agents: Strong reducing agents like lead dioxide can be used to reduce cerium(IV) to cerium(III).

Acids and Bases: Concentrated acids and bases are often used to dissolve or precipitate cerium hydroxide.

Major Products Formed:

Cerium Dioxide (CeO₂): Upon heating, cerium hydroxide can decompose to form cerium dioxide.

Cerium(III) Compounds: Reduction reactions can yield cerium(III) compounds.

Comparación Con Compuestos Similares

Cerium(III) Hydroxide (Ce(OH)₃): Unlike cerium hydroxide, cerium(III) hydroxide is less oxidizing and has different solubility properties.

Cerium Dioxide (CeO₂): Cerium dioxide is a common oxidation product of cerium hydroxide and is widely used in catalysis and materials science.

Lanthanum Hydroxide (La(OH)₃): This compound is similar in structure but has different chemical properties and applications.

Uniqueness of Cerium Hydroxide: Cerium hydroxide is unique due to its ability to cycle between oxidation states, making it highly versatile in catalysis and other applications .

Propiedades

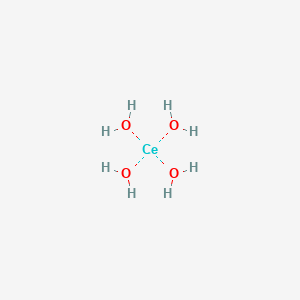

IUPAC Name |

cerium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H2O/h;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUCLPLBKVSJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Powder; [MSDSonline] | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium perhydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12014-56-1 | |

| Record name | Cerium perhydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.